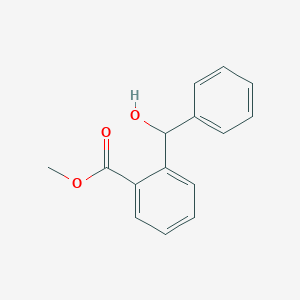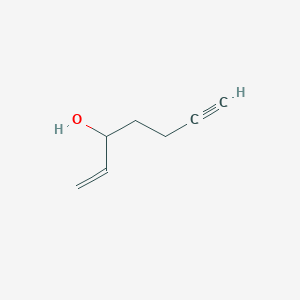
Hept-1-EN-6-YN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hept-1-EN-6-YN-3-OL can be synthesized through a multi-step process involving various reagents and catalysts. One common method involves the use of palladium(II)-catalyzed Overman rearrangement followed by a ruthenium(II)-catalyzed ring-closing enyne metathesis reaction. This process allows for the efficient synthesis of C-7 substituted hept-2-en-6-yn-1-ols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The specific methods and conditions may vary depending on the desired purity and yield of the compound. Common solvents used in the synthesis include chloroform, dichloromethane, and methanol .
Analyse Chemischer Reaktionen
Types of Reactions: Hept-1-EN-6-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in different alcohols or alkanes.
Substitution: The hydroxyl group (-OH) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Hept-1-EN-6-YN-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavorings due to its distinct odor properties
Wirkmechanismus
The mechanism of action of Hept-1-EN-6-YN-3-OL involves its interaction with various molecular targets and pathways. The compound’s enyne structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its effects are mediated through its ability to form stable complexes with metal catalysts, facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Hept-1-EN-6-YN-3-OL can be compared with other similar compounds such as:
Hept-1-yn-3-ol: Another enyne with similar reactivity but different substitution patterns.
Hept-2-en-6-yn-1-ol: A compound with a similar structure but different positioning of the double and triple bonds.
6-Heptyn-1-ol: A related compound used in organic synthesis with different functional group placement.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
71570-89-3 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
hept-1-en-6-yn-3-ol |
InChI |
InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h1,4,7-8H,2,5-6H2 |
InChI-Schlüssel |
QFXQOFFAIPZOSD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CCC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


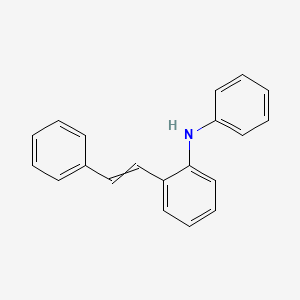
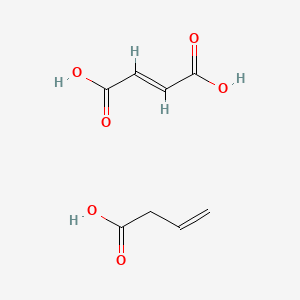
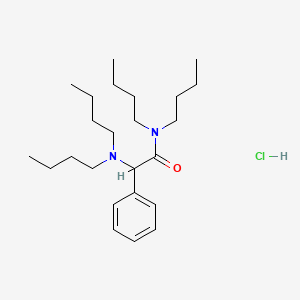
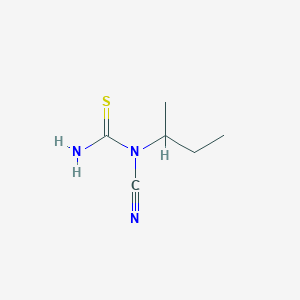
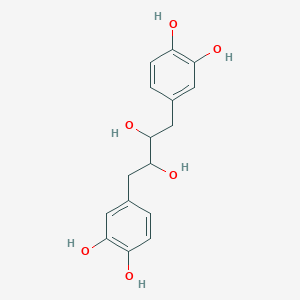
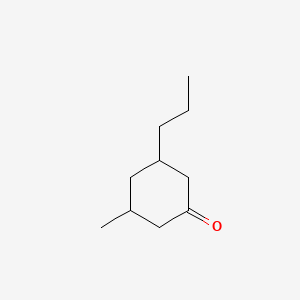


![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)


![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
